molecular formula C9H7N3O2 B13573937 1-(Pyridin-3-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione

1-(Pyridin-3-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione

Cat. No.: B13573937
M. Wt: 189.17 g/mol
InChI Key: GJDOIEPECIHDNQ-UHFFFAOYSA-N
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Description

1-(Pyridin-3-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione is a heterocyclic compound that has garnered significant attention in the field of medicinal chemistry. This compound is characterized by its unique structure, which includes a pyridine ring fused to a tetrahydropyrimidine-2,4-dione moiety. The presence of both pyridine and pyrimidine rings in its structure contributes to its diverse chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Pyridin-3-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione typically involves the condensation of 3-acetylpyridine with urea under acidic conditions. This reaction proceeds through the formation of an intermediate, which subsequently cyclizes to form the desired product. The reaction conditions often include the use of a strong acid catalyst, such as hydrochloric acid, and elevated temperatures to facilitate the cyclization process .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, which allow for better control over reaction parameters and improved efficiency .

Chemical Reactions Analysis

Types of Reactions: 1-(Pyridin-3-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with unique chemical and biological properties .

Scientific Research Applications

1-(Pyridin-3-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with various biological targets.

    Medicine: Explored for its potential therapeutic applications, including anti-inflammatory, antioxidant, and anticancer activities.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 1-(Pyridin-3-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby modulating various biochemical pathways. This interaction is often mediated by hydrogen bonding, hydrophobic interactions, and van der Waals forces .

Comparison with Similar Compounds

Uniqueness: 1-(Pyridin-3-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione stands out due to its unique combination of pyridine and pyrimidine rings, which imparts distinct chemical and biological properties. Its ability to undergo a wide range of chemical reactions and its potential therapeutic applications make it a valuable compound in medicinal chemistry .

Properties

Molecular Formula

C9H7N3O2

Molecular Weight

189.17 g/mol

IUPAC Name

1-pyridin-3-ylpyrimidine-2,4-dione

InChI

InChI=1S/C9H7N3O2/c13-8-3-5-12(9(14)11-8)7-2-1-4-10-6-7/h1-6H,(H,11,13,14)

InChI Key

GJDOIEPECIHDNQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)N2C=CC(=O)NC2=O

Origin of Product

United States

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